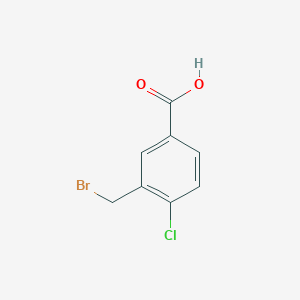

3-(Bromomethyl)-4-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJAOSCAZDKRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187237-82-6 | |

| Record name | 3-(bromomethyl)-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-4-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(Bromomethyl)-4-chlorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, renders it a versatile building block for the construction of complex molecular architectures. The strategic placement of the bromomethyl group provides a key handle for nucleophilic substitution reactions, while the carboxylic acid allows for amide bond formation and other derivatizations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, providing essential data and protocols for its synthesis, characterization, and safe handling. Due to the limited availability of experimental data in the public domain, this guide combines documented information for closely related analogs with well-established principles of physical organic chemistry to provide a robust profile of the target compound.

Molecular Structure and Identification

The structural integrity of any chemical substance is the foundation of its physical and chemical behavior. Herein are the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)CBr)Cl |

| InChI Key | JUJAOSCAZDKRGN-UHFFFAOYSA-N |

| PubChem CID | 46941352[1] |

Predicted Physicochemical Properties

Precise experimental determination of physical properties is paramount for reaction design, purification, and formulation. In the absence of extensive experimental data for this compound, the following table presents predicted values and data from structurally similar compounds to guide laboratory work.

| Property | Predicted/Comparative Value | Rationale and Context |

| Melting Point | > 150 °C (Predicted) | Benzoic acid has a melting point of 122 °C. Halogenation and the addition of a bromomethyl group are expected to increase the melting point due to increased molecular weight and intermolecular interactions. For comparison, the constitutional isomer 4-(bromomethyl)-3-chlorobenzoic acid is a solid. |

| Boiling Point | Decomposes before boiling | Aromatic carboxylic acids with reactive functional groups like benzylic bromides tend to decompose at elevated temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Low solubility in water. | The carboxylic acid moiety imparts polarity and hydrogen bonding capability, favoring solubility in polar solvents. The aromatic ring and halogen substituents contribute to its organophilic character. The low water solubility is typical for benzoic acid derivatives. |

| pKa | ~3.5 - 4.0 (Predicted) | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the chlorine and bromomethyl groups is expected to increase the acidity of the carboxylic acid, thus lowering the pKa.[2][3][4] |

Synthesis and Purification

A reliable synthetic protocol is essential for obtaining high-purity material for research and development. This compound can be synthesized from its corresponding methyl ester, methyl 3-(bromomethyl)-4-chlorobenzoate, via hydrolysis.[5][6][7] The ester, in turn, is accessible through the radical bromination of methyl 4-chloro-3-methylbenzoate.[8]

Diagram of Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Hydrolysis of Methyl 3-(bromomethyl)-4-chlorobenzoate

This protocol describes the saponification of the methyl ester to yield the desired carboxylic acid.

Materials:

-

Methyl 3-(bromomethyl)-4-chlorobenzoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-(bromomethyl)-4-chlorobenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).

-

Saponification: Add sodium hydroxide (1.1 - 1.5 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the carboxylic acid product.

-

Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral features of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

-CH₂Br (Bromomethyl protons): A singlet expected around δ 4.5 - 4.8 ppm . The benzylic position and the electron-withdrawing bromine atom will cause a significant downfield shift.[9]

-

Aromatic protons: Three protons on the benzene ring will appear in the aromatic region (δ 7.5 - 8.2 ppm ). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a singlet.

-

-COOH (Carboxylic acid proton): A broad singlet expected at δ 10 - 13 ppm . The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Expected Chemical Shifts:

-

-CH₂Br (Bromomethyl carbon): Expected in the range of δ 30 - 35 ppm .

-

Aromatic carbons: Six distinct signals are expected in the range of δ 125 - 140 ppm . The carbon attached to the carboxylic acid group and the carbon bearing the chlorine atom will be deshielded.

-

-COOH (Carbonyl carbon): A signal in the downfield region, typically around δ 165 - 175 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[10][11][12][13][14]

Expected Absorption Bands:

-

O-H stretch (Carboxylic acid): A very broad band from ~2500 to 3300 cm⁻¹ , which is a hallmark of a hydrogen-bonded carboxylic acid.

-

C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1700 - 1725 cm⁻¹ . Conjugation with the aromatic ring will slightly lower this frequency.

-

C-O stretch (Carboxylic acid): A medium intensity band in the region of 1210 - 1320 cm⁻¹ .

-

C-Br stretch: A weak to medium absorption band typically found in the fingerprint region, below 700 cm⁻¹ .

-

C-Cl stretch: A medium to strong absorption band in the region of 1000 - 1100 cm⁻¹ .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16][17][18][19]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 248, 250, 252, with isotopic patterns for Br and Cl).

-

Loss of Br: A significant fragment corresponding to [M-Br]⁺.

-

Loss of -COOH: A fragment corresponding to [M-COOH]⁺.

-

Benzoyl Cation Derivative: A fragment corresponding to the benzoyl cation with the bromomethyl and chloro substituents.

Workflow for Physical Property Determination

The following diagram outlines a standard workflow for the experimental determination of the key physical properties of a newly synthesized batch of this compound.

Caption: Experimental workflow for physical property determination.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Hazard Classification: this compound is expected to be an irritant to the skin, eyes, and respiratory system. Benzylic bromides are lachrymators and should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

References

-

IR: carboxylic acids. (URL: [Link])

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (URL: [Link])

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. (URL: [Link])

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. (URL: [Link])

-

Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A. (URL: [Link])

-

3-[4-(Bromomethyl)phenyl]-4-chlorobenzoic acid. PubChem. (URL: [Link])

-

Can someone explain the mass spectrum of benzoic acid? Homework.Study.com. (URL: [Link])

-

(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (URL: [Link])

-

Mass spectrum of a benzoic acid derivative identified in 119 and 193... ResearchGate. (URL: [Link])

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. (URL: [Link])

-

This compound. PubChemLite. (URL: [Link])

-

1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

3-Bromo-4-chlorobenzoic acid. PubChem. (URL: [Link])

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. (URL: [Link])

-

Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. (URL: [Link])

-

1-Bromophenylmethyl-2-bromomethyl-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH. (URL: [Link])

-

Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol À1 ). ResearchGate. (URL: [Link])

-

Methyl 3-(bromomethyl)-4-chlorobenzoate. PubChemLite. (URL: [Link])

-

Methyl 4-(bromomethyl)-3-chlorobenzoate. PubChem. (URL: [Link])

- Method for producing 3-bromomethylbenzoic acids.

-

The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. (URL: [Link])

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

-

4-(bromomethyl)-3-chlorobenzoic acid. PubChemLite. (URL: [Link])

-

3-bromo-4-chlorobenzoic acid. PubChemLite. (URL: [Link])

-

NMR Chart. (URL: [Link])

- Method for producing 3-bromomethylbenzoic acids.

-

4-Bromo-3-chlorobenzoic acid. PubChem. (URL: [Link])

-

Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. (URL: [Link])

-

4-Chlorobenzoic Acid. PubChem. (URL: [Link])

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. (URL: [Link])

Sources

- 1. PubChemLite - this compound (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 5. zenodo.org [zenodo.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. echemi.com [echemi.com]

- 15. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. homework.study.com [homework.study.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

3-(Bromomethyl)-4-chlorobenzoic acid chemical structure

An In-Depth Technical Guide to 3-(Bromomethyl)-4-chlorobenzoic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

This compound is a bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure, featuring a reactive benzylic bromide and a versatile carboxylic acid moiety on a halogenated benzene ring, makes it a highly valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical behavior, spectroscopic characterization, and strategic applications, with a particular focus on its role in drug discovery. The methodologies and insights presented herein are curated for scientists and professionals seeking to leverage this compound's unique reactivity profile in their research and development endeavors.

Molecular Overview and Physicochemical Properties

This compound is a halogenated derivative of toluene, where the methyl group is brominated and the aromatic ring is substituted with a chlorine atom and a carboxylic acid group. The precise arrangement of these functional groups dictates its reactivity and utility. The benzylic bromide (-CH₂Br) is a potent electrophilic site, highly susceptible to nucleophilic substitution, while the carboxylic acid (-COOH) provides a handle for amide bond formation, esterification, or salt formation. The chloro- and bromo- substituents on the aromatic ring are crucial for modulating the electronic properties of the molecule and can significantly influence the pharmacokinetic profile of derivative compounds in drug development.[1][2]

Table 1: Physicochemical Properties of this compound and Key Precursors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₆BrClO₂ | - |

| Molecular Weight | 249.49 g/mol | - |

| CAS Number | 74734-01-3 | - |

| Appearance | Predicted: White to off-white solid | [3] |

| Precursor (Starting Material) | 4-Chloro-3-methylbenzoic acid | - |

| Precursor CAS Number | 5162-82-3 | - |

Strategic Synthesis: Radical-Initiated Benzylic Bromination

The most efficient and regioselective method for synthesizing this compound is through the free-radical bromination of its methyl precursor, 4-chloro-3-methylbenzoic acid. This pathway is favored because radical reactions selectively target the benzylic position, which is stabilized by the adjacent aromatic ring, leaving the aromatic ring and the carboxylic acid group intact.

The causality behind this choice of methodology lies in the mechanism of radical halogenation. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating to generate radicals. These radicals abstract a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a brominating agent, typically N-bromosuccinimide (NBS), to form the desired product and a succinimidyl radical, which propagates the chain reaction.[4][5] The use of NBS is critical as it provides a low, constant concentration of bromine (Br₂), which minimizes competitive and undesired electrophilic aromatic bromination.[5]

Synthesis Workflow Diagram

Caption: Radical-initiated synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for benzylic bromination.[4][5]

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methylbenzoic acid (10.0 g, 54.2 mmol), N-bromosuccinimide (NBS, 10.6 g, 59.6 mmol, 1.1 eq), and chlorobenzene (100 mL).

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.45 g, 2.7 mmol, 0.05 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense byproduct, succinimide. The reaction is typically complete within 1-3 hours.

-

Workup and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filter the mixture through a Büchner funnel. Wash the collected solids with cold hexane (3 x 30 mL) to remove the solvent and any remaining starting material.

-

Transfer the solid to a beaker and add deionized water (150 mL). Stir vigorously for 20 minutes to dissolve the water-soluble succinimide.

-

Filter the solid product again, wash thoroughly with water (2 x 50 mL) followed by cold hexane (2 x 30 mL) to aid drying.

-

Drying: Dry the resulting white solid under vacuum to yield this compound. Purity can be assessed by melting point and NMR spectroscopy.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its orthogonal reactive sites, which allow for sequential and selective functionalization.

Reactivity Map

Caption: Key reaction pathways for this compound.

A. Nucleophilic Substitution at the Benzylic Position

The C-Br bond in the bromomethyl group is the most reactive site. It is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups, making it a cornerstone for building molecular complexity.[4]

-

With Amines: Reaction with primary or secondary amines yields secondary or tertiary benzylamines, respectively.

-

With Alcohols/Phenols: Alkoxides or phenoxides displace the bromide to form ethers.

-

With Thiols: Thiolates react to produce thioethers.

-

With Cyanide: Substitution with cyanide anion (e.g., from NaCN) yields the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

B. Derivatization of the Carboxylic Acid

The carboxylic acid group can be transformed into other functional groups through standard protocols:

-

Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with an alkyl halide in the presence of a base yields the corresponding ester. The methyl ester is a common derivative used in synthesis.[4]

-

Amidation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or using coupling reagents like EDC/HOBt) followed by reaction with an amine produces amides.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, provided the benzylic bromide is protected or the reaction conditions are carefully controlled.

Spectroscopic and Analytical Characterization

Full spectroscopic data for this specific compound is not widely published. However, based on established principles of spectroscopy and data from analogous structures like bromobenzoic and chlorobenzoic acids, a reliable characterization profile can be predicted.[6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | δ ~13.0 ppm (s, 1H, -COOH)δ ~8.1-7.7 ppm (m, 3H, Ar-H)δ ~4.8 ppm (s, 2H, -CH₂Br) | The acidic proton is typically a broad singlet at high chemical shift. Aromatic protons will show complex splitting patterns. The benzylic protons adjacent to the electronegative bromine will appear as a sharp singlet downfield from typical alkyl protons. |

| ¹³C NMR (in DMSO-d₆) | δ ~166 ppm (C=O)δ ~140-128 ppm (Ar-C)δ ~30 ppm (-CH₂Br) | The carbonyl carbon is significantly deshielded. Aromatic carbons appear in a characteristic range, with carbons attached to halogens showing distinct shifts. The benzylic carbon is shifted downfield by the attached bromine. |

| FT-IR (KBr pellet) | 3300-2500 cm⁻¹ (broad, O-H stretch)~1700 cm⁻¹ (strong, C=O stretch)~1600 cm⁻¹ (C=C aromatic stretch)~800-600 cm⁻¹ (C-Cl, C-Br stretches) | The spectrum is dominated by the very broad carboxylic acid O-H stretch and the sharp, strong carbonyl C=O absorption. The carbon-halogen stretches appear in the fingerprint region. |

| Mass Spec. (EI) | M⁺ peak with characteristic isotopic pattern for one Br (M, M+2 ≈ 1:1) and one Cl (M, M+2 ≈ 3:1). Major fragment from loss of Br (M-79/81). | The presence of both bromine and chlorine will create a distinctive isotopic cluster for the molecular ion, which is a definitive confirmation of the elemental composition. Benzylic cleavage to lose the bromine atom is a highly favored fragmentation pathway. |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of halogens into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic properties.[1] Halogens can increase metabolic stability, improve membrane permeability, and participate in "halogen bonding"—a specific, non-covalent interaction with biological targets that can significantly increase binding affinity.[2] this compound is an ideal starting material for leveraging these benefits.

-

Scaffold Elaboration: It serves as a versatile scaffold. For instance, the bromomethyl group can be used to link the molecule to a heterocyclic core, while the carboxylic acid can be converted to an amide to interact with a specific receptor pocket.

-

Intermediate for APIs: The compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure can be found embedded within more complex molecules developed for a range of therapeutic areas.[4]

-

Agrochemicals: Similar to its utility in pharmaceuticals, this molecule is also used to synthesize advanced pesticides and herbicides, where its specific functionalization leads to more effective and targeted agents.[4]

Safety, Handling, and Storage

As with many reactive benzylic halides, this compound should be handled with appropriate care.

-

Hazard Identification: The compound is expected to be a skin, eye, and respiratory tract irritant.[8][9] Benzylic bromides are lachrymators and potent alkylating agents, meaning they can react with biological nucleophiles and should be treated as potentially harmful.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Use only in a well-ventilated area.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.[8]

-

In all cases of exposure, seek medical attention.

-

References

- Vertex AI Search. (2024). Methyl 3-(bromomethyl)

- PubChem. (n.d.). 3-[4-(Bromomethyl)phenyl]-4-chlorobenzoic acid.

- ChemicalBook. (n.d.). 3-broMo-4-(broMoMethyl)benzoic acid synthesis.

- PubChem. (n.d.). Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester.

- ChemicalBook. (n.d.). 4-BROMO-3-CHLOROBENZOIC ACID | 25118-59-6.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-chlorobenzoic acid 97.

- Sigma-Aldrich. (2025).

- IndiaMART. (n.d.). 4-Bromo 3-chloro benzoic acid.

- Sigma-Aldrich. (n.d.). 4-Bromo-3-chlorobenzoic acid 97.

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

- TCI Chemicals. (2025).

- Echemi. (n.d.). 4-BROMOMETHYL-3-CHLOROBENZOIC ACID SDS.

- ChemicalBook. (n.d.). Benzoic acid, 4-(broMoMethyl)-3-chloro-, ethyl ester.

- PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid.

- BenchChem. (n.d.). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

- Fisher Scientific. (2025).

- Guidechem. (n.d.). 4-bromo-3-chlorobenzoic acid 25118-59-6.

- Alfa Aesar. (2025).

- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.

- ChemicalBook. (n.d.). 3-Bromo-4-chlorobenzoic acid Product Description.

- PubChem. (n.d.). 4-Bromo-3-chlorobenzoic acid.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

- Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid.

- Al-Blewi, F. F., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- PubChem. (n.d.). 3-Bromobenzoic acid.

- Jesionkiewicz, A., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. WebBook.

- Koczoc, P., Baranska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianjournalofphysics.com [asianjournalofphysics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Bromomethyl)-4-chlorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Halogenated aromatic compounds, in particular, serve as versatile intermediates, offering reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-(Bromomethyl)-4-chlorobenzoic acid (CAS No. 1187237-82-6), a valuable reagent whose structural features make it a significant asset in the synthesis of pharmaceutically relevant compounds. This document will delve into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, its chemical reactivity, and its applications, offering a holistic perspective for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

This compound is a disubstituted benzoic acid derivative featuring a bromomethyl group and a chlorine atom on the aromatic ring. These substituents significantly influence the molecule's reactivity and its utility in organic synthesis.

Identifiers and Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 1187237-82-6

-

Molecular Formula: C₈H₆BrClO₂[1]

-

Molecular Weight: 249.49 g/mol

-

InChI Key: JUJAOSCAZDKRGN-UHFFFAOYSA-N

-

Canonical SMILES: C1=CC(=C(C=C1C(=O)O)CBr)Cl[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in experimental work. The following table summarizes the key properties of this compound. It is important to note that while some experimental data is available, other parameters are predicted based on computational models and data from structurally related compounds.

| Property | Value/Description | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | No experimental data available. For comparison, the related isomer 3-bromo-4-chlorobenzoic acid has a melting point of 218-222 °C. | - |

| Boiling Point | No experimental data available. Likely to decompose upon heating. | - |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in nonpolar solvents and water. | Inferred from structure |

| XlogP (Predicted) | 2.6 | [1] |

| Monoisotopic Mass | 247.92397 Da | [1] |

Synthesis and Mechanism: A Practical Approach

The synthesis of this compound is most effectively achieved through the radical bromination of its precursor, 4-chloro-3-methylbenzoic acid. This method offers high regioselectivity, targeting the benzylic position due to the stability of the resulting benzylic radical intermediate.

Synthetic Pathway

The overarching synthetic strategy involves the selective bromination of the methyl group of 4-chloro-3-methylbenzoic acid using a brominating agent in the presence of a radical initiator.

Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination and provides a self-validating system for achieving the desired product.

Materials:

-

4-chloro-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-methylbenzoic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

-

Solvent Addition: Add a sufficient volume of carbon tetrachloride to the flask to ensure adequate stirring of the reaction mixture.

-

Initiation and Reflux: Heat the mixture to reflux (approximately 77 °C for CCl₄). The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is chosen over elemental bromine as it provides a low, steady concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.

-

AIBN as Radical Initiator: AIBN is a common and reliable radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.

-

Inert Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can also be considered.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups, particularly the bromomethyl moiety.

The Highly Reactive Benzylic Bromide

The bromomethyl group is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its application as a versatile building block.

Diagram: Reactivity of this compound

Caption: Nucleophilic substitution at the benzylic position.

Role as a Pharmaceutical Intermediate

While specific, publicly available examples of drugs synthesized directly from this compound are not extensively documented, its structural motifs are present in various pharmacologically active molecules. Its utility lies in its ability to act as a scaffold for building more complex structures. The introduction of bromine into a potential drug candidate can also offer advantages such as increased therapeutic activity and favorable metabolic properties.

The general applications of such intermediates in pharmaceutical synthesis are well-established. They are crucial in the development of novel compounds targeting a wide range of diseases.

Safety and Handling

-

General Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or in a fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research and development. Its well-defined reactivity, centered on the electrophilic nature of the bromomethyl group, allows for its strategic incorporation into a multitude of synthetic pathways. This guide has provided a comprehensive overview of its chemical identity, a practical and mechanistically sound synthetic protocol, and an exploration of its potential applications. For the research scientist, a thorough understanding of such building blocks is not merely academic but a crucial component of the innovative process that drives the discovery of new medicines.

References

-

PubChemLite. This compound (C8H6BrClO2). Available at: [Link].

- Google Patents. Method for producing 3-bromomethylbenzoic acids - WO2003022800A1.

-

PubChem. 3-Bromobenzoic acid. Available at: [Link].

-

PubChem. 3-[4-(Bromomethyl)phenyl]-4-chlorobenzoic acid. Available at: [Link].

-

PubChem. 3-Bromo-4-chlorobenzoic acid. Available at: [Link].

- Google Patents. Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - CN113480517A.

-

Biological Magnetic Resonance Bank. 4-Chlorobenzoic Acid at BMRB. Available at: [Link].

-

Google Patents. (12) United States Patent. Available at: [Link].

-

Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Available at: [Link].

-

PubChemLite. 4-(bromomethyl)-3-chlorobenzoic acid (C8H6BrClO2). Available at: [Link].

-

PubChemLite. 3-bromo-4-chlorobenzoic acid (C7H4BrClO2). Available at: [Link].

-

PubChem. Pharmaceutical Processes and Intermediates - Patent CN-105849115-A. Available at: [Link].

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2003/0144282 A1. Available at: [Link].

-

PubChem. 4-(Bromomethyl)benzoic acid. Available at: [Link].

-

PubChem. 3-Chlorobenzoic Acid. Available at: [Link].

Sources

Introduction: Strategic Importance of 3-(Bromomethyl)-4-chlorobenzoic Acid

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-4-chlorobenzoic Acid

This compound is a bifunctional halogenated aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development. The molecule's architecture, featuring a carboxylic acid group, a reactive benzylic bromide, and a chlorinated aromatic ring, allows for selective and sequential chemical modifications.

The benzylic bromide is a potent electrophilic site, highly susceptible to nucleophilic substitution, making it an ideal handle for introducing diverse functional groups. Simultaneously, the carboxylic acid group provides a site for amide bond formation or other derivatizations, while the chloro-substituent influences the electronic properties of the aromatic ring and can be a site for cross-coupling reactions under specific conditions. This versatility makes it a crucial building block for constructing complex molecular scaffolds found in biologically active compounds.[1] This guide provides a detailed examination of its primary synthesis pathway, grounded in established chemical principles and validated experimental protocols.

Core Synthesis Pathway: Free-Radical Bromination

The most direct and industrially relevant method for synthesizing this compound is through the selective free-radical bromination of its precursor, 4-chloro-3-methylbenzoic acid. This transformation, a variation of the Wohl-Ziegler reaction, specifically targets the benzylic protons of the methyl group, leaving the aromatic ring and the carboxylic acid moiety intact.[2][3]

Mechanistic Rationale: The Wohl-Ziegler Reaction

The reaction proceeds via a free-radical chain mechanism, which is why a radical initiator or photochemical irradiation is essential.[3][4]

-

Initiation: The process begins with the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. This generates initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to produce a bromine radical (Br•).

-

Propagation: This is a self-sustaining cycle. A bromine radical abstracts a hydrogen atom from the methyl group of 4-chloro-3-methylbenzoic acid. This step is regioselective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This newly formed benzylic radical then reacts with a molecule of N-Bromosuccinimide (NBS) to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical then abstracts a hydrogen from HBr to regenerate the bromine radical, which continues the chain reaction.

-

Termination: The chain reaction concludes when two radicals combine to form a non-radical species.

The use of N-Bromosuccinimide (NBS) is critical for the success of this reaction.[2] NBS serves as a source of bromine radicals at a low and constant concentration, which favors the desired benzylic substitution over competing reactions such as electrophilic addition to the aromatic ring.[3]

Visualizing the Synthesis and Mechanism

Overall Reaction Scheme

Caption: Synthesis of this compound.

Free-Radical Chain Mechanism

Caption: Key steps of the free-radical chain mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating in-process checks and purification steps that ensure the integrity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

| 4-Chloro-3-methylbenzoic acid | 170.59 | 10.0 g | 0.0586 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.4 g | 0.0641 | 1.09 |

| AIBN | 164.21 | 0.24 g | 0.00146 | 0.025 |

| Chlorobenzene | - | 150 mL | - | - |

| n-Heptane / Ethyl Acetate | - | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-chloro-3-methylbenzoic acid (10.0 g, 0.0586 mol).[5]

-

Add N-Bromosuccinimide (11.4 g, 0.0641 mol) and AIBN (0.24 g, 0.00146 mol).[4][6] A slight excess of NBS is used to ensure complete consumption of the starting material.

-

Add 150 mL of chlorobenzene to the flask. Chlorobenzene is chosen for its high boiling point and inertness under radical conditions.[6][7]

-

Causality Check: The setup must be dry and under an inert atmosphere (nitrogen) to prevent quenching of radical intermediates by oxygen or water.

-

-

Reaction Execution:

-

Begin stirring the suspension and gently heat the mixture to reflux (approx. 132°C) using a heating mantle.

-

The reaction can also be initiated photochemically using a UV lamp, which may allow for lower reaction temperatures.[8][9]

-

Maintain the reflux for 4-8 hours.

-

In-Process Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material. A key visual cue is the consumption of the dense NBS, which sinks, and the formation of succinimide, which is less dense and will float.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour.

-

The succinimide byproduct is insoluble in cold chlorobenzene and will precipitate.[10]

-

Collect the succinimide by vacuum filtration and wash the solid with a small amount of cold chlorobenzene.

-

Combine the filtrate and the washings. Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) to remove any remaining succinimide and other water-soluble impurities.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Trustworthiness Check: The removal of the succinimide byproduct is crucial as its presence can complicate the subsequent purification and downstream reactions.

-

-

Purification:

-

The resulting crude solid is purified by recrystallization.[11]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and then add n-heptane dropwise until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum.

-

Purity Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR). A sharp melting point close to the literature value indicates high purity.[12]

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~210-215 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.0-7.6 (m, 3H, Ar-H), 4.8 (s, 2H, CH₂Br) |

| ¹³C NMR (DMSO-d₆) | δ ~166 (C=O), 140-128 (Ar-C), 30 (CH₂Br) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The key diagnostic signals are the disappearance of the methyl singlet (~2.4 ppm) from the starting material and the appearance of the bromomethyl singlet (~4.8 ppm) in the product.

Conclusion

The synthesis of this compound via free-radical bromination of 4-chloro-3-methylbenzoic acid is a robust and efficient method. A thorough understanding of the underlying reaction mechanism, careful control of reaction parameters, and meticulous purification are paramount to achieving a high yield of a pure product. This guide provides the necessary technical details and scientific rationale to empower researchers to successfully perform this synthesis and utilize this versatile intermediate in their drug discovery and development endeavors.

References

- Vertex AI Search. Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.

- Datapdf. Free-Radical Bromination of p-Toluic Acid.

- Scribd. The Bromination of P-Toulic Acid.

- Google Patents. Method for producing 3-bromomethylbenzoic acids. (WO2003022800A1).

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- Wikipedia. N-Bromosuccinimide.

- The Royal Society of Chemistry. Supplementary Information.

- Supporting Information. Characterization data.

- ResearchGate. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.

- Google Patents. Method for producing 3-bromomethylbenzoic acids. (US20040236146A1).

- Benchchem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate.

- Benchchem. A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.

- Benchchem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

- Transtutors. 14 Free Radical Bromination Of 4-Methylbenzoic Acid... (1 Answer).

- Benchchem. An In-depth Technical Guide to 4-(Bromomethyl)-3-nitrobenzoic Acid: Properties, Synthesis, and Applications.

- BMRB. bmse000438 4-Chlorobenzoic Acid.

- Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (DE19531164A1).

- Chegg.com. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid.

- ECHEMI. Brominating 4-methylbenzoic acid.

- PubChemLite. 3-bromo-4-chlorobenzoic acid (C7H4BrClO2).

- ChemicalBook. 3-Bromo-4-chlorobenzoic acid synthesis.

- PubChem. 3-[4-(Bromomethyl)phenyl]-4-chlorobenzoic acid. CID 68555185.

- ChemicalBook. 3-Bromo-4-chlorobenzoic acid(42860-10-6) 1H NMR spectrum.

- ChemicalBook. 3-Bromo-4-methylbenzoic acid synthesis.

- Google Patents. Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. (CN113480517A).

- PubChem. 3-Bromo-4-chlorobenzoic acid. CID 2735544.

- PubChem. 4-Chloro-3-methylbenzoic acid. CID 282989.

- Chemistry LibreTexts. 3.2: Purification of Products.

- Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (CA2184034A1).

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. datapdf.com [datapdf.com]

- 5. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 9. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-(bromomethyl)-4-chlorobenzoic acid, a valuable bifunctional building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide leverages established spectroscopic principles, data from analogous compounds, and predictive methodologies to offer a robust framework for the characterization of this compound. Every effort has been made to ground the presented data in established scientific literature, providing researchers with a reliable reference for synthesis, purification, and downstream applications.

Introduction: The Synthetic Utility of a Bifunctional Reagent

This compound is a substituted aromatic carboxylic acid of significant interest in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structure incorporates three key features that contribute to its synthetic versatility:

-

A Carboxylic Acid Moiety: This functional group provides a handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. Its acidity and ability to engage in hydrogen bonding also influence the molecule's solubility and crystal packing.

-

A Benzylic Bromide: The bromomethyl group is a potent electrophilic site, highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, such as amines, azides, thiols, and carbon nucleophiles, making it an excellent building block for constructing complex molecular scaffolds.

-

A Chlorinated Benzene Ring: The presence of a chlorine atom on the aromatic ring influences the electronic properties of the molecule and provides an additional site for modification through cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

The strategic placement of these functional groups makes this compound a key intermediate in the synthesis of various pharmaceutical agents and other high-value chemical entities.

Synthesis and Structural Elucidation Workflow

A common synthetic route to this compound involves the radical bromination of the corresponding methyl-substituted precursor, 4-chloro-3-methylbenzoic acid, followed by hydrolysis of the resulting ester if the synthesis is performed on the methyl ester. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

-

Esterification of 4-chloro-3-methylbenzoic acid: To a solution of 4-chloro-3-methylbenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, remove the solvent under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution. Extract the product, methyl 4-chloro-3-methylbenzoate, with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

-

Radical Bromination: Dissolve the methyl 4-chloro-3-methylbenzoate in a non-polar solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (ABN), to the solution. Heat the reaction mixture to reflux (around 80°C) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: Once the bromination is complete, cool the reaction mixture and filter off the succinimide byproduct. Remove the solvent in vacuo. To the crude methyl 3-(bromomethyl)-4-chlorobenzoate, add a solution of lithium hydroxide in a mixture of tetrahydrofuran and water. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Workup and Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of the target compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the acidic proton of the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its chemical shift is concentration and solvent dependent. |

| Aromatic (Ar-H) | 7.5 - 8.2 | Multiplet | 3H | The aromatic protons are deshielded by the electron-withdrawing carboxylic acid and chloro substituents. The specific splitting pattern will depend on the coupling constants between the adjacent protons. |

| Bromomethyl (-CH₂Br) | 4.6 - 4.9 | Singlet | 2H | The benzylic protons are significantly deshielded by the adjacent bromine atom. The signal is expected to be a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carbonyl (-C =O) | 165 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Aromatic (Ar-C) | 125 - 140 | The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbon bearing the carboxylic acid group and the carbon bearing the chlorine atom will be at the downfield end of this range. |

| Bromomethyl (-C H₂Br) | 30 - 35 | The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-H stretches of the aromatic ring and the bromomethyl group, and the C-Br stretch.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| C-Br Stretch | 680 - 515 | Medium to Strong |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong, sharp carbonyl absorption is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₆BrClO₂. The presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.

| Ion | m/z (relative to most abundant isotopes) | Notes |

| [M]⁺ | 248, 250, 252 | The molecular ion peak cluster will show a complex pattern due to the presence of both bromine and chlorine isotopes. |

| [M-Br]⁺ | 169, 171 | Loss of the bromine radical is a likely fragmentation pathway for benzylic bromides. The resulting fragment will still show the isotopic signature of chlorine. |

| [M-COOH]⁺ | 203, 205, 207 | Loss of the carboxylic acid group as a radical is another possible fragmentation. The remaining fragment will contain both bromine and chlorine. |

| [C₇H₄Cl]⁺ | 111, 113 | Further fragmentation could lead to the formation of a chlorophenyl cation. |

The fragmentation pattern of benzyl bromide derivatives is often characterized by the loss of the bromine atom to form a stable benzyl cation. In this case, the substituted benzyl cation would be further stabilized by the electron-withdrawing groups on the ring.

The following diagram illustrates the key fragmentation pathways.

Caption: Predicted Mass Spectrometry Fragmentation.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic characterization of this compound. The presented data, derived from established principles and analysis of analogous structures, offers a solid foundation for researchers working with this versatile synthetic intermediate. It is imperative for scientists to acquire experimental data on their synthesized material and use this guide as a reference for interpretation and confirmation of the desired molecular structure. The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous identification and purity assessment of this compound, ensuring its effective use in the advancement of chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to the Solubility of 3-(Bromomethyl)-4-chlorobenzoic Acid in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification, and formulation development.[1][2][3] This technical guide provides a comprehensive analysis of the solubility profile of 3-(Bromomethyl)-4-chlorobenzoic acid, a key building block in organic synthesis. In the absence of extensive empirical data in public literature, this guide establishes a robust predictive framework based on first principles of physical organic chemistry. Furthermore, it furnishes detailed, field-proven experimental protocols for researchers to determine solubility with high fidelity, ensuring that process development and scale-up are built on a solid foundation of chemical understanding.

Introduction: The Strategic Importance of Solubility

In the landscape of pharmaceutical and fine chemical synthesis, intermediates like this compound are pivotal. Their utility is, however, fundamentally linked to their behavior in solution. Solubility dictates the choice of reaction media, influences the efficiency of purification techniques such as crystallization, and ultimately impacts the economic viability of a synthetic route.[2][3] For drug development professionals, a deep understanding of solubility is not merely academic; it is a cornerstone of process optimization, enabling rational solvent selection for synthesis, work-up, and crystallization, thereby controlling yield, purity, and crystal form (polymorphism).[2][3][4]

This guide addresses the practical needs of researchers by first deconstructing the molecular features of this compound to predict its interactions with a range of common organic solvents. It then provides actionable, step-by-step protocols for the empirical determination of its solubility, empowering scientists to generate the precise data needed for their specific applications.

Physicochemical and Structural Analysis

To understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure:

Caption: Structure of this compound.

Key Physicochemical Properties:

While comprehensive data for this compound is scarce, we can infer properties from its close analog, 3-Bromo-4-chlorobenzoic acid, and the constituent functional groups.

| Property | Value / Analysis | Source / Rationale |

| Molecular Formula | C₈H₆BrClO₂ | Derived from structure |

| Molecular Weight | 249.49 g/mol | Calculated |

| Melting Point | Not available. Analog (3-Bromo-4-chlorobenzoic acid) melts at 218-222 °C. | |

| Functional Groups | 1. Carboxylic Acid (-COOH): Polar, capable of strong hydrogen bonding (both donor and acceptor).[5] 2. Aromatic Ring: Largely nonpolar, capable of π-π stacking and van der Waals interactions. 3. Chlorine (-Cl): Electron-withdrawing, contributes to dipole moment. 4. Bromomethyl (-CH₂Br): Polar and reactive C-Br bond, acts as an electrophilic site. | Structural Analysis |

| Predicted Polarity | Moderately polar molecule with distinct hydrophobic (chlorophenyl) and hydrophilic/polar (carboxylic acid, bromomethyl) regions. | Based on functional groups |

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6] This means solvents with similar polarity and hydrogen bonding capabilities to the solute are most effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the solute will readily form strong hydrogen bonds with alcohol solvents. Therefore, high solubility is predicted . The solubility of benzoic acid itself is significantly higher in alcohols than in water or nonpolar solvents.[5][7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, THF): These solvents have significant dipole moments and can accept hydrogen bonds but cannot donate them. They will effectively solvate the polar parts of the molecule. The carbonyl oxygen of acetone or ethyl acetate can accept a hydrogen bond from the carboxylic acid proton. Good to high solubility is predicted.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents interact primarily through weak van der Waals forces. The large, nonpolar aromatic ring of the solute will have favorable interactions, but the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. Low solubility is predicted.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they cannot form hydrogen bonds, they can solvate the chlorophenyl and bromomethyl portions of the molecule well. Moderate solubility is predicted.

-

Aromatic Solvents (e.g., Toluene, Benzene): These nonpolar solvents can engage in favorable π-π stacking interactions with the solute's benzene ring. However, they are poor solvents for the polar carboxylic acid group. Low to moderate solubility is predicted.

Predicted Solubility Profile Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Key Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding with -COOH group |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | H-bond acceptance by solvent, dipole-dipole |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole-dipole, H-bond acceptance |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Dipole-dipole interactions |

| Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking, van der Waals forces |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low | van der Waals forces |

Experimental Protocols for Solubility Determination

While predictions provide a valuable starting point, empirical determination is essential for process development. The following are robust, validated methods for quantifying solubility.

Protocol 1: Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic (equilibrium) solubility.[8][9] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute. The method is compliant with principles outlined in OECD Guideline 105.[10][11][12]

Causality: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the true maximum solubility under the specified conditions, which is critical for designing crystallization processes.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the selected organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or on a stir plate within an incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[8][13]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Quantification (Gravimetric):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculate solubility in g/100 g of solvent.

-

-

Quantification (Chromatographic - HPLC):

-

Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC with UV detection.

-

Calculate the concentration based on the calibration curve. This method is highly sensitive and specific.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol 2: High-Throughput Screening (HTS) Method

For early-stage drug development, speed and material conservation are paramount. HTS methods allow for the rapid screening of solubility in multiple solvents simultaneously.[14][15][16]

Causality: This approach determines kinetic solubility, which reflects the concentration at which a compound, rapidly introduced from a stock solution (e.g., in DMSO), begins to precipitate. While not a true thermodynamic value, it is an excellent proxy for ranking solvents and is highly relevant for scenarios where solutions are prepared quickly.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a universal, highly effective solvent like DMSO (e.g., 50 mg/mL).

-

Plate Preparation: In a 96-well microtiter plate, dispense the various test solvents into different wells.

-

Dispensing: Use an automated liquid handler to add a small, precise volume of the DMSO stock solution to each well containing the test solvents. This rapid addition induces supersaturation and, if the solubility limit is exceeded, precipitation.

-

Incubation & Detection: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature. Solubility is then assessed by measuring the turbidity or light scattering in each well using a nephelometer or a plate reader.[15][17] Wells with higher turbidity correspond to lower solubility.

-

Data Analysis: The turbidity readings are compared across the different solvents to generate a rank-ordered list of solvent efficacy. For a more quantitative result, a dilution series can be performed to identify the concentration at which precipitation first occurs.

Conclusion

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Yang, T., et al. (2018). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. Retrieved from [Link]

-

Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Van der Maelen, C., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. Retrieved from [Link]

-

protocols.io. (2023, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

HORIZON. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Pure. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB. Retrieved from [Link]

-

Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-[4-(Bromomethyl)phenyl]-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics. Retrieved from [Link]

-

OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. European Commission's Food Safety. Retrieved from [Link]

-

Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Retrieved from [Link]

-

Price, S. L. (2021). Crystals and Crystallization in Drug Delivery Design. Crystal Growth & Design. Retrieved from [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]

-